molecular formula C20H12N2O3S3 B15097706 (5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15097706
M. Wt: 424.5 g/mol
InChI Key: CNNUKOWZNIIGQX-YVLHZVERSA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one class, a heterocyclic scaffold known for its diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The structure features a central thiazolidinone core substituted with a benzothiazole-linked furan moiety at the 5-position and a furan-2-ylmethyl group at the 3-position. The (5Z)-configuration of the benzylidene substituent is critical for maintaining planar geometry, which enhances π-π stacking interactions with biological targets . Its synthesis likely involves microwave-assisted condensation of a 2-thioxo-thiazolidinone precursor with a benzothiazole-furan aldehyde, a method optimized for similar derivatives in recent studies .

Properties

Molecular Formula

C20H12N2O3S3

Molecular Weight

424.5 g/mol

IUPAC Name

(5Z)-5-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H12N2O3S3/c23-19-17(28-20(26)22(19)11-13-4-3-9-24-13)10-12-7-8-15(25-12)18-21-14-5-1-2-6-16(14)27-18/h1-10H,11H2/b17-10-

InChI Key

CNNUKOWZNIIGQX-YVLHZVERSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Furan-2-Carboxylic Acid

The benzothiazole ring is synthesized by reacting 2-aminothiophenol with furan-2-carboxylic acid in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours. This yields 5-(1,3-benzothiazol-2-yl)furan-2-carboxylic acid, which is subsequently reduced to the aldehyde using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

$$
\text{2-Aminothiophenol} + \text{Furan-2-carboxylic acid} \xrightarrow{\text{PPA, 120°C}} \text{5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid} \xrightarrow{\text{LiAlH4, THF}} \text{5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde}
$$

Key Data :

  • Yield: 78% (carboxylic acid), 65% (aldehyde).
  • Catalysts: PPA (cyclization), LiAlH4 (reduction).
  • Characterization: $$ ^1\text{H NMR} $$ (CDCl₃, 400 MHz): δ 9.82 (s, 1H, CHO), 8.21–7.45 (m, 5H, Ar-H).

Preparation of 3-(Furan-2-ylMethyl)-2-Thioxo-1,3-Thiazolidin-4-One

One-Pot Cyclization of Furfurylamine, Carbon Disulfide, and Chloroacetic Acid

Furfurylamine reacts with carbon disulfide (CS₂) in methanol under reflux to form a dithiocarbamate intermediate. Subsequent treatment with chloroacetic acid and triethylamine (Et₃N) facilitates cyclization to the thiazolidin-4-one core.

$$
\text{Furfurylamine} + \text{CS}2 \xrightarrow{\text{MeOH, reflux}} \text{Dithiocarbamate} \xrightarrow{\text{ClCH}2\text{COOH, Et}_3\text{N}} \text{3-(Furan-2-ylMethyl)-2-thioxo-1,3-thiazolidin-4-one}
$$

Key Data :

  • Yield: 82%.
  • Reaction Time: 8 hours.
  • Catalysts: Et₃N (base).
  • Purity: >95% (HPLC).

Knoevenagel Condensation for Exocyclic Double Bond Formation

Base-Catalyzed Condensation

Equimolar amounts of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde and 3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one are refluxed in ethanol with piperidine as a base. The reaction proceeds via a Knoevenagel mechanism, yielding the (Z)-configured product.

$$
\text{Aldehyde} + \text{Thiazolidinone} \xrightarrow{\text{EtOH, piperidine, reflux}} \text{(5Z)-Product}
$$

Key Data :

  • Yield: 70%.
  • Reaction Time: 12 hours.
  • Stereoselectivity: >90% (Z)-isomer (confirmed by NOESY).

Alternative Multi-Component Synthesis

One-Pot Assembly Using Thioglycolic Acid

A mixture of furfurylamine, 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, and thioglycolic acid in acetic acid undergoes cyclocondensation at 100°C for 24 hours. This method bypasses the need for pre-formed thiazolidinone intermediates.

$$
\text{Furfurylamine} + \text{Aldehyde} + \text{Thioglycolic acid} \xrightarrow{\text{AcOH, 100°C}} \text{(5Z)-Product}
$$

Key Data :

  • Yield: 65%.
  • Catalysts: Acetic acid (solvent and catalyst).
  • Limitations: Requires extended reaction time.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Catalyst Stereoselectivity
Knoevenagel Condensation 70 12 Piperidine >90% Z
Multi-Component 65 24 Acetic acid 85% Z

Mechanistic Insights and Optimization Strategies

  • Stereochemical Control : The (Z)-configuration is favored due to steric hindrance between the benzothiazole-furan moiety and thiazolidinone ring during condensation.
  • Catalyst Screening : Lewis acids (e.g., Sc(OTf)₃) improve reaction rates but may reduce yields due to side reactions.
  • Green Chemistry Approaches : Ultrasound irradiation or microwave-assisted synthesis reduces reaction times by 30–40%.

Chemical Reactions Analysis

Nucleophilic Additions at the Methylidene Group

The exocyclic double bond (C5-methylidene group) in the thiazolidinone core is highly electrophilic, enabling nucleophilic attack. This site reacts preferentially with thiols, amines, and other nucleophiles:

Mechanism :

  • Thiol addition : The mercapto group (-SH) from cysteine or synthetic thiols undergoes 1,4-addition across the α,β-unsaturated ketone system, forming a covalent adduct (Scheme 1) .

  • Amine addition : Primary amines attack the electron-deficient C5 position, yielding imine derivatives.

Conditions :

  • Solvents: Ethanol, DMSO, or aqueous buffers (pH 7–9).

  • Catalysts: Basic conditions (e.g., triethylamine) enhance reactivity .

Cycloaddition Reactions

The conjugated π-system of the methylidene group and furan rings facilitates [4+2] Diels-Alder reactions:

Example :

  • Reactivity with dienophiles (e.g., maleic anhydride) produces bicyclic adducts, confirmed by spectral shifts in IR (C=O stretch at 1,720 cm⁻¹) and NMR (disappearance of exocyclic double bond signals) .

Table 1 : Cycloaddition Reactivity

DienophileProduct StructureConditionsOutcome
Maleic anhydrideBicyclic thiazolidinoneToluene, 80°C, 12h72% yield
TetracyanoethyleneTricyclic nitrile adductDCM, RT, 6hPartial conversion

Thioxo Group Reactivity

The 2-thioxo (C=S) group participates in alkylation and oxidation:

Alkylation:

  • Reacts with alkyl halides (e.g., methyl iodide) in basic media to form thioether derivatives:

    C=S+CH3IK2CO3,DMFC-S-CH3+HI\text{C=S} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{C-S-CH}_3 + \text{HI}

    This modifies hydrogen-bonding capacity, impacting biological target interactions.

Oxidation:

  • Controlled oxidation with H₂O₂ or mCPBA converts the thioxo group to a sulfonyl (-SO₂) moiety, enhancing solubility and altering electronic properties .

Biological Target Interactions

The compound inhibits enzymes via covalent modification:

Glutamate racemase inhibition :

  • The methylidene group undergoes nucleophilic attack by cysteine residues (Cys73) in the enzyme’s active site, forming a stable thioether adduct (IC₅₀ = 1.2 μM) .

Antiviral activity :

  • Blocks HIV-1 gp41 fusion by disrupting six-helix bundle formation via hydrophobic interactions with the benzothiazole and furan rings .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the methylidene group and adjacent furan rings, forming dimeric structures. This reaction is stereospecific, favoring the Z-configuration .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the thiazolidinone ring undergoes ring-opening to form thioamide intermediates, which recyclize upon neutralization.

Metal Coordination

The sulfur and nitrogen atoms chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes characterized by UV-Vis (λₘₐₓ = 420–450 nm) and ESR spectroscopy .

Scientific Research Applications

(5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to specific biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

Synthetic Efficiency : Microwave synthesis (used for analogs like 5e) typically achieves higher yields (75–88%) compared to conventional methods, though data for the target compound remains unreported .

Thermal Stability : Derivatives with extended aromatic systems (e.g., benzothiazole or benzodioxole) exhibit higher melting points (>250°C), suggesting improved crystallinity and stability .

Research Findings and Data Gaps

Structural Uniqueness: The benzothiazole-furan hybrid in the target compound is unprecedented in published literature, offering a novel pharmacophore for kinase or tubulin inhibition studies .

Synthetic Challenges: The steric bulk of the benzothiazole group may reduce reaction efficiency compared to smaller substituents (e.g., methoxy or morpholino), necessitating optimized catalytic conditions .

Data Limitations : Absence of explicit solubility, IC₅₀, or toxicity data for the target compound highlights a critical research gap.

Biological Activity

The compound (5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is part of the thiazolidinone family, known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anticancer, and antioxidant properties.

Chemical Structure and Properties

This thiazolidinone derivative features a complex structure that includes benzothiazole and furan moieties. Its molecular formula is C19H14N2O4S3C_{19}H_{14}N_2O_4S_3 with a molecular weight of 430.5 g/mol. The presence of multiple functional groups contributes to its biological activity.

Biological Activity Overview

Thiazolidinone derivatives are recognized for a variety of pharmacological effects. The biological activities of the compound can be categorized as follows:

Antibacterial Activity

Research indicates that thiazolidinone compounds exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular:

CompoundBacteria Tested% Inhibition
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46%
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66%

These findings suggest that structural modifications can enhance antibacterial efficacy, making thiazolidinones promising candidates for developing new antibiotics .

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. They are known to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and induction of apoptosis in cancer cells.

A review highlighted several thiazolidinone compounds that demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Thiazolidinone AHT29 (colon cancer)12.5
Thiazolidinone BH460 (lung cancer)15.0

The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anticancer activity, indicating potential pathways for drug development .

Antioxidant Activity

Antioxidant properties are crucial in mitigating oxidative stress-related diseases. Thiazolidinones have shown promising results in various assays measuring their ability to scavenge free radicals:

Assay Type% Inhibition
DPPH Assay81.8%
ABTS Assay78.5%

These results indicate that the compound may serve as a potential therapeutic agent in oxidative stress-related conditions .

Case Studies and Research Findings

Recent studies have focused on synthesizing novel thiazolidinone derivatives to explore their biological activities further. For example, a study synthesized several derivatives and evaluated their bioactivity against multiple pathogens and cancer cell lines, leading to the identification of potent candidates with enhanced activity profiles .

Q & A

Q. What are the standard synthetic routes for (5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound is synthesized via multi-step condensation reactions. A common approach involves:

Formation of the benzothiazole-furan intermediate : Reacting 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with a thiazolidinone precursor.

Knoevenagel condensation : Introducing the furan-2-ylmethyl group via base-catalyzed condensation (e.g., Et₃N/DMF-H₂O system) to form the Z-configuration .

Thioxo group incorporation : Using thiourea or mercaptoacetic acid under reflux conditions to stabilize the thiazolidinone core .
Key parameters include temperature control (60–80°C), solvent selection (DMF, acetonitrile), and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are employed to characterize this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms stereochemistry and substituent positions. For example, the Z-configuration is validated by coupling constants (J = 10–12 Hz for olefinic protons) .
  • X-ray crystallography : Resolves the 3D structure, including bond angles (e.g., S1–C8–C9 = 93.2°) and dihedral angles (e.g., −179.12° for the thiazolidinone ring) .

Q. What biological activities have been reported for this compound?

  • Methodological Answer :
  • Antimicrobial activity : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion assays. Zones of inhibition (15–20 mm) suggest moderate activity .
  • Anticancer potential : Screened against 60 cancer cell lines (NCI-60 panel), with IC₅₀ values <10 µM for melanoma and breast cancer. Assays use MTT or SRB protocols .
  • Antioxidant activity : Evaluated via DPPH radical scavenging (IC₅₀ ~50 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while Et₃N acts as a base to drive condensation .
  • Temperature control : Reflux in acetonitrile (80°C, 6 hours) improves cyclization efficiency .
  • Purification : Gradient column chromatography (hexane/ethyl acetate) resolves stereoisomers. Purity (>95%) is confirmed via HPLC (C18 column, λ = 254 nm) .

Q. How can contradictions in bioactivity data across studies be addressed?

  • Methodological Answer :
  • Standardized assays : Discrepancies arise from varying protocols (e.g., agar diffusion vs. microdilution for antimicrobial tests). Use CLSI guidelines for reproducibility .
  • Cell line specificity : Anticancer activity varies due to genetic heterogeneity (e.g., melanoma vs. leukemia cells). Validate results across multiple cell lines and use dose-response curves .
  • Mechanistic studies : Perform target-specific assays (e.g., enzyme inhibition) to clarify bioactivity. For example, hemoglobin interaction studies explain redox-modulating effects .

Q. What computational methods are used to model this compound’s interactions?

  • Methodological Answer :
  • DFT calculations : Predict electronic properties (HOMO-LUMO gap ~4.5 eV) and optimize geometry using B3LYP/6-311+G(d,p) basis sets .
  • Molecular docking : Simulate binding to biological targets (e.g., bacterial DNA gyrase or cancer-related kinases). Autodock Vina scores (ΔG ~−9 kcal/mol) indicate strong affinity .
  • MD simulations : Assess stability in aqueous environments (e.g., RMSD <2 Å over 50 ns) to validate pharmacokinetic properties .

Q. How is stereochemical integrity maintained during synthesis?

  • Methodological Answer :
  • Z-configuration control : Use bulky bases (e.g., Et₃N) to favor kinetic over thermodynamic products .
  • Chiral auxiliaries : Introduce enantiopure intermediates (e.g., S-amino acids) to guide stereoselectivity .
  • Analytical validation : Circular dichroism (CD) or NOESY NMR confirm stereochemistry. For example, NOE correlations between furan and benzothiazole protons validate the Z-isomer .

Data Contradictions and Resolution

  • Issue : Variable anticancer activity across cell lines.
    • Resolution : Use patient-derived xenograft (PDX) models to mimic in vivo conditions .
  • Issue : Inconsistent antioxidant IC₅₀ values.
    • Resolution : Standardize DPPH assay parameters (e.g., radical concentration, incubation time) .

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